1-(2,3-Anhydrolyxofuranosyl)cytosine
Description
1-(2,3-Anhydrolyxofuranosyl)cytosine is a synthetic nucleoside analog characterized by a unique 2',3'-anhydrolyxofuranosyl sugar moiety. The anhydro (epoxide) ring at the 2' and 3' positions distinguishes it from conventional deoxyribose or arabinose-based nucleosides. This compound, along with its 5'-O-hydrogenphosphonyl derivative, was developed as part of a series of antiviral and anticancer agents targeting viral replication and cancer cell proliferation . Its mechanism of action is hypothesized to involve metabolic activation into triphosphate derivatives, which may incorporate into DNA or inhibit viral/cellular enzymes.
Properties
CAS No. |
34989-27-0 |
|---|---|
Molecular Formula |
C9H11N3O4 |
Molecular Weight |
225.2 g/mol |
IUPAC Name |
4-amino-1-[(1S,2R,4R,5S)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11N3O4/c10-5-1-2-12(9(14)11-5)8-7-6(16-7)4(3-13)15-8/h1-2,4,6-8,13H,3H2,(H2,10,11,14)/t4-,6+,7+,8-/m1/s1 |
InChI Key |
WIPSIZKSUXRXHP-YDKYIBAVSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C3C(O3)C(O2)CO |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]3[C@@H](O3)[C@H](O2)CO |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C3C(O3)C(O2)CO |
Synonyms |
1-(2,3-anhydro-beta-D-lyxofuranosyl)cytosine 1-(2,3-anhydrolyxofuranosyl)cytosine 1-ALFC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Mechanistic Differences
The table below summarizes structural features, mechanisms, and clinical profiles of 1-(2,3-Anhydrolyxofuranosyl)cytosine and related nucleoside analogs:
Key Research Findings
Mechanistic Specificity: this compound: The 2',3'-anhydro group may act as a prodrug, undergoing ring-opening reactions to form active metabolites (e.g., 2',3'-didehydro or 2'-fluoro derivatives) . This contrasts with ara-C and gemcitabine, which directly inhibit DNA synthesis via triphosphate incorporation . Gemcitabine: Its diphosphate metabolite is a potent inhibitor of ribonucleotide reductase, depleting dNTP pools and enhancing DNA incorporation of gemcitabine triphosphate .
Synergistic Effects :
- Combination therapies involving nucleoside analogs can enhance efficacy. For example, 4'-thio-FAC (a thio-modified ara-C analog) synergizes with gemcitabine by targeting both DNA polymerases and ribonucleotide reductase .

Toxicity and Mitochondrial Effects: ddC and FIAU highlight the risks of mitochondrial toxicity due to inhibition of mitochondrial DNA polymerase γ, leading to neuropathy or liver failure . No such data exist for this compound, but its structural similarity to ddC warrants caution .
Pharmacokinetic Monitoring: PET tracers like 18F-FAC (a fluorinated cytosine analog) enable non-invasive monitoring of nucleoside analog uptake, predicting tumor response to gemcitabine . Similar approaches could optimize dosing for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

